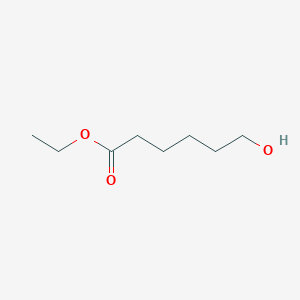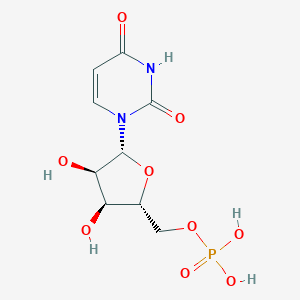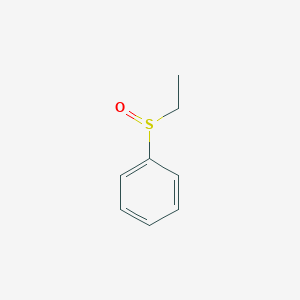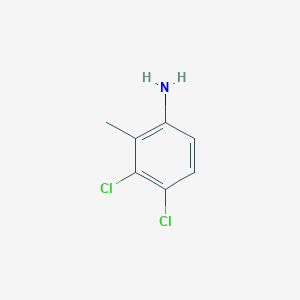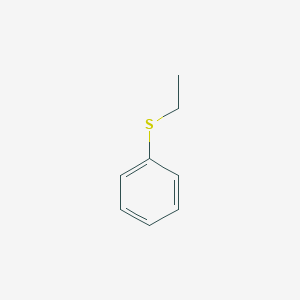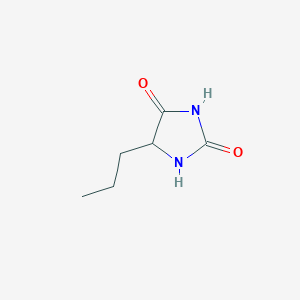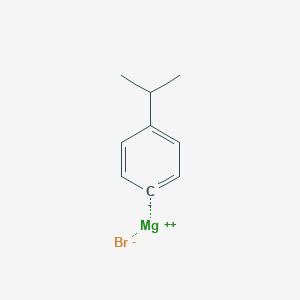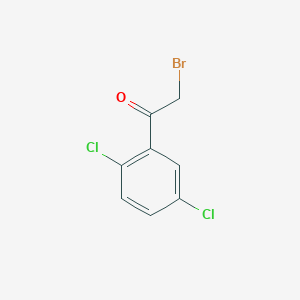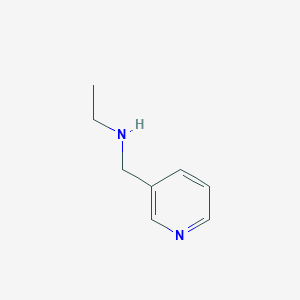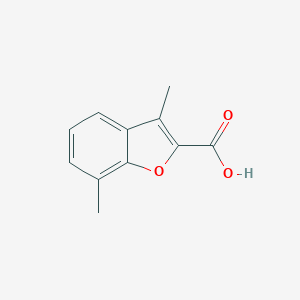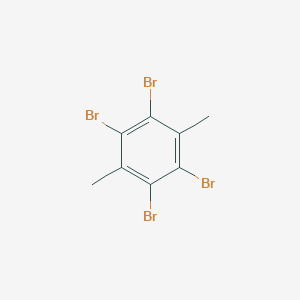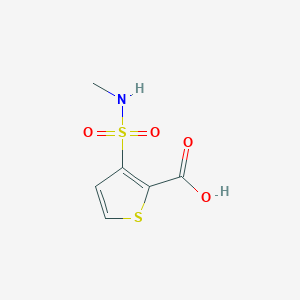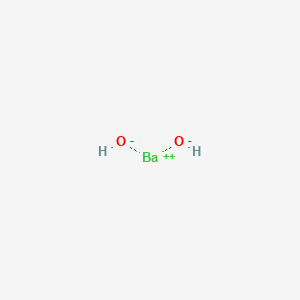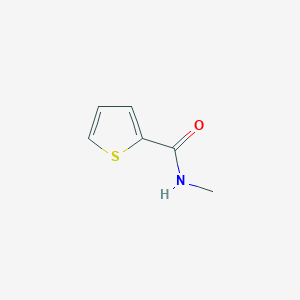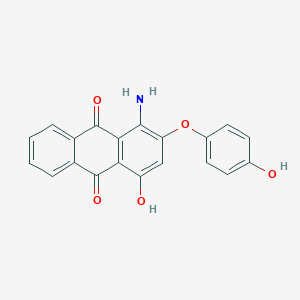
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-, commonly known as AQ4N, is a novel anticancer drug that has been extensively studied in recent years. AQ4N is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer treatment. The purpose of
作用機序
AQ4N is a prodrug that is selectively activated under hypoxic conditions. The activated form of AQ4N is a potent DNA intercalator that induces DNA damage and cell death. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is activated under hypoxic conditions and is involved in the regulation of angiogenesis and cell survival.
生化学的および生理学的効果
AQ4N has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ4N induces DNA damage and cell death in a variety of cancer cell lines. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer. AQ4N has also been shown to inhibit the activity of HIF-1, a transcription factor that is involved in the regulation of angiogenesis and cell survival.
実験室実験の利点と制限
AQ4N has a number of advantages for lab experiments. It is a relatively simple and cost-effective drug candidate that can be synthesized on a large scale. AQ4N is also selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. AQ4N also has a short half-life in the body, which can limit its efficacy as an anticancer drug.
将来の方向性
There are a number of future directions for the study of AQ4N. One area of research is the development of more effective methods for activating AQ4N under hypoxic conditions. Another area of research is the development of new drug delivery systems that can improve the efficacy of AQ4N as an anticancer drug. Finally, there is a need for further studies to determine the safety and efficacy of AQ4N in clinical trials.
合成法
AQ4N is synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-aminophenol and 4-hydroxyphenol. The resulting compound is then treated with hydrochloric acid to obtain AQ4N in its pure form. The synthesis of AQ4N is relatively simple and can be carried out on a large scale, making it a cost-effective drug candidate.
科学的研究の応用
AQ4N has been extensively studied for its potential use as an anticancer drug. In vitro studies have shown that AQ4N is selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer.
特性
CAS番号 |
18622-13-4 |
|---|---|
製品名 |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)- |
分子式 |
C20H13NO5 |
分子量 |
347.3 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(4-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c21-18-15(26-11-7-5-10(22)6-8-11)9-14(23)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,22-23H,21H2 |
InChIキー |
JBUBYUZDOUATKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
その他のCAS番号 |
18622-13-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



